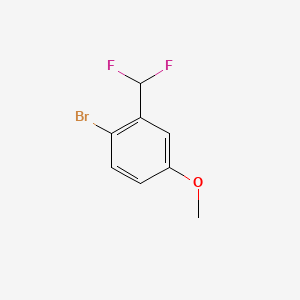

1-Bromo-2-(difluoromethyl)-4-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-2-(difluoromethyl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(difluoromethyl)-4-methoxybenzene typically involves the bromination of 2-(difluoromethyl)-4-methoxybenzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-2-(difluoromethyl)-4-methoxybenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ion (NO2+), sulfonium ion (SO3H+), or alkyl groups.

Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-(difluoromethyl)-4-methoxybenzene.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are used under basic conditions.

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or alkyl halides and aluminum chloride (AlCl3) for Friedel-Crafts alkylation.

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for the reduction process.

Major Products Formed

Nucleophilic Substitution: Products such as 2-(difluoromethyl)-4-methoxyphenol, 2-(difluoromethyl)-4-methoxybenzonitrile, or 2-(difluoromethyl)-4-methoxyaniline.

Electrophilic Aromatic Substitution: Products such as 1-bromo-2-(difluoromethyl)-4-methoxy-5-nitrobenzene or 1-bromo-2-(difluoromethyl)-4-methoxybenzenesulfonic acid.

Reduction: 2-(difluoromethyl)-4-methoxybenzene.

Aplicaciones Científicas De Investigación

1-Bromo-2-(difluoromethyl)-4-methoxybenzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-Bromo-2-(difluoromethyl)-4-methoxybenzene involves its interaction with various molecular targets. The presence of the bromine atom and the difluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The methoxy group can also play a role in modulating the compound’s electronic properties and interactions with other molecules.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Bromo-2-(difluoromethyl)benzene

- 1-Bromo-4-(difluoromethyl)benzene

- 1-Bromo-2-(difluoromethyl)-4-methylbenzene

Uniqueness

1-Bromo-2-(difluoromethyl)-4-methoxybenzene is unique due to the presence of both the difluoromethyl group and the methoxy group on the benzene ring. This combination of substituents can result in distinct chemical properties and reactivity compared to similar compounds. The methoxy group can enhance the compound’s solubility and influence its electronic characteristics, making it a valuable intermediate in various synthetic applications.

Actividad Biológica

1-Bromo-2-(difluoromethyl)-4-methoxybenzene, a compound with the molecular formula C8H7BrF2O, has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Weight : 237.044 g/mol

- CAS Number : 1214329-81-3

- IUPAC Name : this compound

The presence of bromine and difluoromethyl groups enhances the compound's lipophilicity and potential biological interactions, making it a subject of interest in drug design and development.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its ability to interact with various molecular targets. The following sections detail specific aspects of its biological activity.

Antimicrobial Activity

Several studies have indicated that compounds containing difluoromethyl groups can exhibit antimicrobial properties. In particular, difluoromethylbenzene derivatives have shown effectiveness against various strains of bacteria, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest potential efficacy in treating infections caused by resistant bacteria.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Related Difluoromethyl Compounds | 4–8 | MRSA |

| Other Studies | 0.5–1.0 | Mycobacterium tuberculosis |

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. Its structural similarity to known anticancer agents suggests that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines with varying degrees of potency:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (breast cancer) | 0.126 | Apoptosis induction |

| MCF-7 (breast cancer) | 17.02 | Cell cycle arrest |

These findings indicate a promising therapeutic window for further exploration in cancer treatment.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer progression and microbial resistance.

- Receptor Modulation : Interaction with specific receptors could alter signaling pathways, leading to reduced cell viability in cancer cells.

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of difluoromethylated phenolic compounds found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. This study emphasized the importance of fluorine substitution in enhancing biological activity and selectivity for cancer cells over normal cells.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that compounds with similar structures may demonstrate favorable absorption and distribution characteristics. However, detailed studies on the toxicity profile of this compound are necessary to evaluate its safety for therapeutic use.

Propiedades

IUPAC Name |

1-bromo-2-(difluoromethyl)-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSFDVRQELWSHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673321 |

Source

|

| Record name | 1-Bromo-2-(difluoromethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214329-81-3 |

Source

|

| Record name | 1-Bromo-2-(difluoromethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.